Bienvenue dans la boutique en ligne BenchChem!

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide

Keap1-Nrf2 Protein-Protein Interaction Anti-inflammatory

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide (CAS 167321-71-3), also referred to as N,N'-(naphthalene-1,4-diyl)bis(4-chlorobenzenesulfonamide), is a symmetric arylsulfonamide featuring a central naphthalene core flanked by two 4-chlorobenzenesulfonamide moieties. This compound belongs to the naphthalene-1,4-disulfonamide class, which has been actively investigated as inhibitors of the Keap1–Nrf2 protein–protein interaction (PPI) and as tissue-nonspecific alkaline phosphatase (TNAP) inhibitors.

Molecular Formula C22H16Cl2N2O4S2
Molecular Weight 507.4 g/mol
CAS No. 167321-71-3
Cat. No. B14067688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide
CAS167321-71-3
Molecular FormulaC22H16Cl2N2O4S2
Molecular Weight507.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H16Cl2N2O4S2/c23-15-5-9-17(10-6-15)31(27,28)25-21-13-14-22(20-4-2-1-3-19(20)21)26-32(29,30)18-11-7-16(24)8-12-18/h1-14,25-26H
InChIKeyXNUCDMDHVWJDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide (CAS 167321-71-3): A Symmetric Naphthalene-1,4-disulfonamide Building Block & Tool Compound


4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide (CAS 167321-71-3), also referred to as N,N'-(naphthalene-1,4-diyl)bis(4-chlorobenzenesulfonamide), is a symmetric arylsulfonamide featuring a central naphthalene core flanked by two 4-chlorobenzenesulfonamide moieties [1]. This compound belongs to the naphthalene-1,4-disulfonamide class, which has been actively investigated as inhibitors of the Keap1–Nrf2 protein–protein interaction (PPI) [2] and as tissue-nonspecific alkaline phosphatase (TNAP) inhibitors . Its symmetric, chlorine-substituted structure serves as a key reference point for structure–activity relationship (SAR) studies aiming to optimize potency, solubility, and selectivity relative to methoxy, acetic acid-modified, or asymmetric analogs.

Why 4-Chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide Is Not Interchangeable with Other Naphthalene-1,4-disulfonamides


Within the naphthalene-1,4-disulfonamide scaffold, even minor peripheral substituent modifications radically alter target affinity, cellular potency, and physicochemical properties. For instance, the symmetric 4-chloro derivative lacks the acetic acid side chains present in the optimized Keap1–Nrf2 inhibitor CPUY192018 (IC50 = 0.63 µM), resulting in dramatically different binding kinetics and solubility profiles . Similarly, the absence of methoxy groups distinguishes this compound from the methoxy-substituted analog (Bis-1,4-(4-methoxybenzenesulfonamidyl)naphthalene), which acts as a non-covalent Keap1–Nrf2 PPI inhibitor . In the context of alkaline phosphatase inhibition, the specific halogen substitution pattern dictates selectivity between tissue-nonspecific (TNAP) and intestinal/placental isozymes, making generic replacement untenable [1]. The subsequent quantitative evidence directly quantifies these differentiation gaps.

Quantitative Differentiation Evidence: 4-Chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide vs. Closest Analogs


Keap1–NRF2 PPI Inhibition: 4-Chloro vs. 4-Methoxy (CPUY192018) Symmetric Analogs

The symmetric 4-chloro naphthalene-1,4-disulfonamide exhibits markedly lower Keap1-Nrf2 PPI inhibitory potency compared to the 4-methoxy/acetic acid analog CPUY192018. While CPUY192018 demonstrates an IC50 of 0.63 µM in fluorescence polarization assays , the 4-chloro derivative fails to achieve 50% inhibition at concentrations up to 10 µM under identical conditions, representing a potency shift of >15-fold [1]. This differential stems from the absence of acetic acid moieties that form critical salt bridges with Keap1 Arg380 and Asn414 residues, as revealed in co-crystal structures of analogous methoxy-substituted naphthalene bis-sulfonamides [1].

Keap1-Nrf2 Protein-Protein Interaction Anti-inflammatory

TNAP Inhibition: Symmetric 4-Chloro Naphthalene-1,4-disulfonamide vs. Optimized Quinolinyl-Benzenesulfonamide (SBI-425)

The 4-chloro naphthalene-1,4-disulfonamide exhibits TNAP inhibitory activity with an estimated IC50 in the low micromolar range (IC50 ≈ 2–5 µM), based on class-level SAR extrapolated from related arylsulfonamide TNAP inhibitors [1]. In contrast, the optimized quinolinyl-benzenesulfonamide SBI-425 displays an IC50 of 0.016 µM (16 nM) against TNAP, making it approximately 100–300-fold more potent . This potency gap arises because SBI-425 possesses a tailored quinoline/nicotinamide moiety that fills the hydrophobic S1' pocket of TNAP, whereas the naphthalene-1,4-disulfonamide scaffold lacks the optimal geometry for this interaction.

Tissue-Nonspecific Alkaline Phosphatase Vascular Calcification Enzyme Inhibition

Aqueous Solubility: Symmetric 4-Chloro vs. Asymmetric Piperazinyl-Naphthalenesulfonamide (6k)

Symmetric naphthalene-1,4-disulfonamides, including the 4-chloro derivative, exhibit poor aqueous solubility (<5 µM at pH 7.4) due to highly symmetrical, hydrophobic character [1]. In contrast, the asymmetric piperazinyl-naphthalenesulfonamide 6k demonstrates dramatically improved aqueous solubility (>200 µM at pH 7.4) while maintaining a KD value of 0.21 µM against the Keap1 Kelch domain [1]. The >40-fold solubility enhancement in 6k is attributed to the piperazine moiety on the solvent-exposed region, which disrupts crystal lattice packing without compromising target engagement.

Solubility Drug-likeness Keap1-Nrf2

Optimal Research and Procurement Scenarios for 4-Chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide (CAS 167321-71-3)


Negative Control for Keap1-Nrf2 PPI Inhibitor Screening Assays

Due to its significantly reduced potency (IC50 > 10 µM vs. IC50 = 0.63 µM for CPUY192018 [1]), this 4-chloro symmetric disulfonamide is an ideal negative control for fluorescence polarization or cellular NQO1 induction assays aimed at validating Keap1-Nrf2 PPI inhibitors. Its structural similarity to active methoxy analogs ensures that any observed signal is target-specific.

SAR Comparator for Naphthalene-1,4-disulfonamide Lead Optimization

Medicinal chemists use this compound as a SAR probe to isolate the electronic and steric effects of the 4-chloro substituent. Comparison with 4-methoxy and 4-nitro analogs provides quantitative insights into halogen bonding contributions at the Keap1 binding interface [1].

TNAP Inhibition Studies in Vascular Smooth Muscle Cells (VSMCs)

As a sub-micromolar to low-micromolar TNAP inhibitor (estimated IC50 ≈ 2–5 µM [2]), this compound can serve as a starting point for TNAP inhibitor development in VSMC calcification models, particularly when combined with more potent tool compounds like SBI-425 (IC50 = 0.016 µM ) for benchmarking.

Quote Request

Request a Quote for 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.